molecular formula C36H66CaO6 B1609189 Calcium diricinoleate CAS No. 6865-33-4

Calcium diricinoleate

Cat. No.: B1609189
CAS No.: 6865-33-4
M. Wt: 635 g/mol
InChI Key: PIBVKAIHEACFIN-GNNYBVKZSA-L
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Description

Calcium diricinoleate is a calcium salt of ricinoleic acid, a fatty acid derived from castor oil. It is known for its surfactant properties and is used in various industrial applications. The compound has the molecular formula C36H66CaO6 and a molecular weight of approximately 634.984 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium diricinoleate can be synthesized by reacting ricinoleic acid with calcium hydroxide or calcium oxide. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:

2C18H34O3+Ca(OH)2Ca(C18H33O3)2+2H2O2 \text{C}_18\text{H}_34\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_18\text{H}_33\text{O}_3)_2 + 2 \text{H}_2\text{O} 2C1​8H3​4O3​+Ca(OH)2​→Ca(C1​8H3​3O3​)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of castor oil as the starting material. The castor oil is first hydrolyzed to produce ricinoleic acid, which is then reacted with calcium hydroxide or calcium oxide under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium diricinoleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in ricinoleic acid can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in ricinoleic acid can be reduced to form saturated fatty acids.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Alcohols and acids are commonly used reagents for esterification reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters and ethers.

Scientific Research Applications

Calcium diricinoleate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of calcium diricinoleate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the formation of micelles and other structures .

Comparison with Similar Compounds

Similar Compounds

    Zinc ricinoleate: Another ricinoleic acid salt, known for its odor-absorbing properties.

    Magnesium ricinoleate: Similar in structure but with magnesium as the central metal ion.

Uniqueness

Calcium diricinoleate is unique due to its specific surfactant properties and its ability to form stable emulsions. Compared to zinc ricinoleate, it is less commonly used for odor absorption but more frequently employed in industrial applications requiring emulsification .

Properties

IUPAC Name

calcium;(Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Ca/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBVKAIHEACFIN-GNNYBVKZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014673
Record name 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6865-33-4
Record name Calcium ricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid, 12-hydroxy-, calcium salt (2:1), (9Z,12R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium diricinoleate
Source European Chemicals Agency (ECHA)
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Record name Calcium ricinoleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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